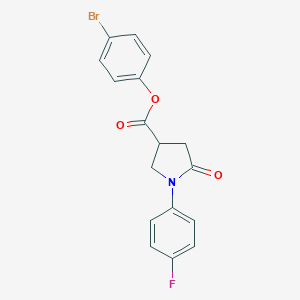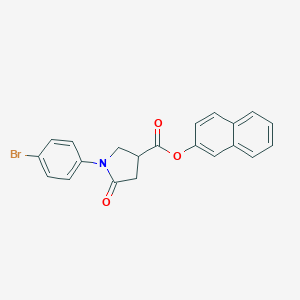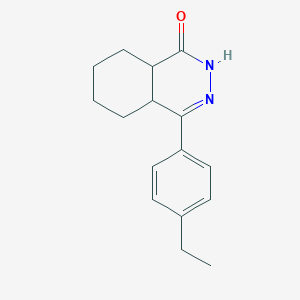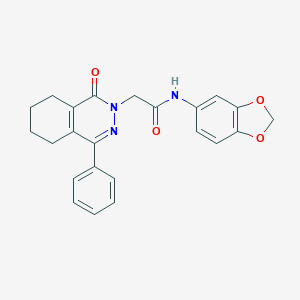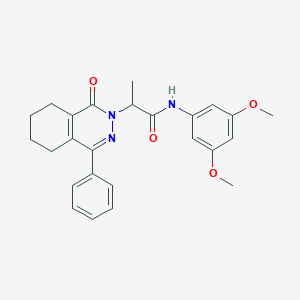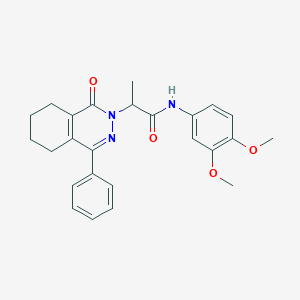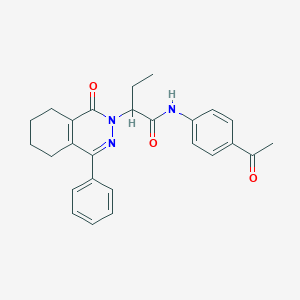![molecular formula C17H14Br2O5 B271092 2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)
2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Moreover, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade. In addition, this compound has been shown to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its potential as a drug candidate for the treatment of cancer. Moreover, it can be easily synthesized using simple and cost-effective methods. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its biological activity.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One of the directions is to investigate its potential as a drug candidate for the treatment of cancer. Moreover, further studies are needed to elucidate its mechanism of action and to design experiments to investigate its biological activity. Additionally, this compound can be used as a building block for the synthesis of novel materials with unique properties, and further research is needed to explore this potential.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-bromobenzaldehyde with 3,5-dimethylfuran-2,4-dione in the presence of a base catalyst, followed by the addition of 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. The reaction mixture is then refluxed in a suitable solvent, and the product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an antitumor agent and a potential drug candidate for the treatment of cancer. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been employed as a catalyst for various organic transformations.
Eigenschaften
Molekularformel |
C17H14Br2O5 |
|---|---|
Molekulargewicht |
458.1 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C17H14Br2O5/c18-8-3-1-7(2-4-8)11(20)6-23-16(21)12-9-5-10-13(12)17(22)24-15(10)14(9)19/h1-4,9-10,12-15H,5-6H2 |
InChI-Schlüssel |
SRODBPYDOPUEGV-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





